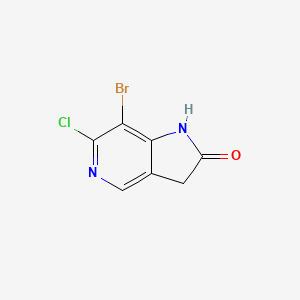

7-Bromo-6-chloro-5-aza-2-oxindole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-6-chloro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2O/c8-5-6-3(1-4(12)11-6)2-10-7(5)9/h2H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNQSBAPLTTWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=C(C(=C2NC1=O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 7 Bromo 6 Chloro 5 Aza 2 Oxindole and Its Precursors

Retrosynthetic Analysis of the 7-Bromo-6-chloro-5-aza-2-oxindole Core

A retrosynthetic analysis of this compound reveals that the primary disconnection points involve the formation of the pyrrolidinone ring and the introduction of the halogen atoms. The core 5-aza-2-oxindole structure can be conceptually disassembled to a substituted pyridine (B92270) precursor. This key intermediate would already contain the necessary nitrogen atom at the 5-position. The subsequent cyclization to form the fused pyrrolidinone ring is a critical transformation. Further disconnection of the halogen substituents from the aromatic pyridine ring suggests that these can be introduced either on a pre-formed aza-oxindole scaffold or on an earlier pyridine intermediate through regioselective halogenation reactions. This approach allows for a modular synthesis where the core structure is first assembled, followed by late-stage functionalization, or where a fully substituted precursor is cyclized.

Development and Optimization of Multi-Step Synthetic Pathways to the 5-Aza-2-oxindole Scaffold

The construction of the 5-aza-2-oxindole scaffold is a multi-step process that requires careful planning and optimization of each reaction. The key stages involve the synthesis of a suitably functionalized pyridine precursor, followed by a cyclization reaction to form the bicyclic system, and finally, the regioselective introduction of the halogen substituents.

Synthesis of Halogenated Pyridine Ring Precursors

The synthesis of the requisite halogenated pyridine precursors is a foundational step. Because pyridine is an electron-deficient heteroarene, electrophilic substitutions often require harsh conditions such as high temperatures or the use of strong acid catalysts. youtube.com Gas-phase radical chlorination of pyridine has been shown to yield 2-chloropyridine (B119429) and 2,6-dichloropyridine. youtube.com For the synthesis of more complexly substituted pyridines, alternative strategies are often employed. One common approach involves the construction of the pyridine ring from acyclic precursors, which allows for the incorporation of substituents at specific positions from the outset. Another strategy is the modification of existing pyridine derivatives. For instance, aminopyridines can be regioselectively chlorinated or brominated using reagents like lithium chloride or lithium bromide in the presence of Selectfluor. The regioselectivity of these reactions is highly dependent on the substitution pattern of the starting aminopyridine.

Cyclization Reactions for Pyrrolo-Pyridinone Ring Formation

The formation of the pyrrolo-pyridinone ring is the cornerstone of the synthesis of the 5-aza-2-oxindole scaffold. Various cyclization strategies have been developed to construct this bicyclic system. One notable method is the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using a system like (TMS)3SiH/AIBN, which has been shown to produce pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline hydrobromides in good yields. nih.gov Another approach involves the (3+2) cyclization reaction of pyridinium (B92312) 1,4-zwitterions with various partners, which can lead to the formation of pyrrolo[1,2-a]quinolines. mdpi.comnih.gov These methods, while not directly yielding the 5-aza-2-oxindole core, demonstrate the feasibility of forming fused pyrrole-pyridine ring systems through cyclization. The specific strategy for the 5-aza-2-oxindole would likely involve an intramolecular cyclization of a pyridine derivative bearing a suitable side chain at the 6-position, which can be transformed into the oxindole's carbonyl group.

Regioselective Introduction of Halogen Substituents (Bromination at C-7, Chlorination at C-6)

The precise introduction of bromine at the C-7 position and chlorine at the C-6 position of the 5-aza-2-oxindole core is a significant challenge due to the directing effects of the fused ring system and the existing nitrogen atom. The regioselectivity of halogenation is influenced by both electronic and steric factors. Generally, bromination is more regioselective than chlorination. reddit.com This is often explained by Hammond's postulate, where the transition state for bromination has more radical character and is more sensitive to the stability of the intermediate radical. reddit.com For the targeted substitution pattern, it is likely that the halogenation would be performed on a pre-formed 5-aza-2-oxindole or a closely related precursor. The directing effects of the amide group in the oxindole (B195798) ring and the pyridine nitrogen would need to be carefully considered. It has been demonstrated that 2-aminopyridines can be regioselectively chlorinated and brominated using Selectfluor in combination with lithium halides. rsc.org This suggests that activating groups on the pyridine ring can play a crucial role in directing the halogenation.

A potential strategy could involve a stepwise halogenation. For example, the more reactive position could be halogenated first, followed by the introduction of the second halogen under different conditions. Alternatively, the use of blocking groups could be employed to direct the halogens to the desired positions.

Control of Stereochemistry in Asymmetric Synthetic Routes

While the target molecule, this compound, does not possess a stereocenter at the C-3 position unless substituted, the principles of asymmetric synthesis are crucial for the development of chiral derivatives, which are often of significant interest in medicinal chemistry. The asymmetric synthesis of related oxindole and aza-oxindole systems has been extensively studied. acs.org Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of indole-based chiral heterocycles. acs.org For instance, chiral phosphoric acids have been used to catalyze reactions of vinyl indoles to construct chiral substituted indolines. acs.org

In the context of aza-oxindoles, asymmetric synthesis could be achieved through several approaches. One method is the use of a chiral auxiliary attached to the nitrogen atom of the oxindole, which can direct the stereochemical outcome of subsequent reactions. Another powerful strategy is the use of chiral catalysts, such as chiral metal complexes or organocatalysts, to control the enantioselectivity of a key bond-forming reaction, such as the cyclization step or the introduction of a substituent at the C-3 position. For example, the asymmetric synthesis of octahydroindoles has been achieved via a domino Robinson annulation/5-endo intramolecular aza-Michael reaction. ehu.euswlv.ac.uk

Novel Catalyst Systems and Reaction Conditions for Enhanced Efficiency and Selectivity

The development of novel catalyst systems and optimized reaction conditions is paramount for improving the efficiency and selectivity of the synthesis of this compound. In recent years, significant advancements have been made in catalysis for heterocyclic synthesis. For cyclization reactions, silver- and iodine-based systems have been used for the site-selective electrophilic cyclization of pyranoquinolines to form pyrrolo[1,2-a]quinolines under mild conditions. nih.gov The use of such catalysts can offer advantages in terms of reduced reaction times and improved yields.

For halogenation reactions, the use of Selectfluor as an oxidant in combination with various halide sources has proven to be a versatile and efficient method for the regioselective halogenation of electron-rich heterocycles. rsc.orgnih.gov This system avoids the use of highly toxic elemental halogens and often proceeds under mild conditions.

In the realm of asymmetric synthesis, organocatalysis has provided a wealth of new methods for the enantioselective construction of chiral heterocycles. acs.org Chiral phosphoric acids, primary and secondary amines, and N-heterocyclic carbenes are just a few examples of organocatalysts that have been successfully employed in the synthesis of complex chiral molecules. These catalysts often offer high levels of stereocontrol and are compatible with a wide range of functional groups.

The table below summarizes some of the catalyst systems and reaction conditions that could be relevant to the synthesis of this compound.

| Reaction Type | Catalyst/Reagent System | Key Advantages |

| Cyclization | (TMS)3SiH/AIBN | Good yields for free-radical cyclization. nih.gov |

| Cyclization | Silver/Iodine | Mild conditions, site-selective. nih.gov |

| Halogenation | Selectfluor/LiCl or LiBr | Regioselective, avoids elemental halogens. rsc.org |

| Asymmetric Synthesis | Chiral Phosphoric Acids | High enantioselectivity for certain reactions. acs.org |

| Asymmetric Synthesis | Organocatalysts (e.g., amines) | Metal-free, high stereocontrol. acs.org |

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact and enhance safety and efficiency. The synthesis of this compound and its precursors can benefit significantly from the application of these principles.

Green Solvents and Solvent-Free Conditions:

A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents are examples of green solvents that have been successfully employed in the synthesis of oxindole derivatives sjp.ac.lksjp.ac.lk. For instance, efficient syntheses of 3,3-di(indolyl)oxindoles have been achieved in water without the need for any catalyst oup.com. The Knoevenagel condensation for the synthesis of 3-alkenyl oxindole derivatives has been reported under solvent-free, microwave-assisted conditions, highlighting a sustainable approach ajgreenchem.com. Applying such solvent strategies to the synthesis of this compound could significantly reduce the environmental footprint of the process.

Alternative Energy Sources:

Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to shorter reaction times, higher yields, and reduced side product formation. The synthesis of 7-azaindoles has been achieved using microwave-assisted, iron-catalyzed cyclization, providing a rapid and economical route nih.govresearchgate.net. The application of microwave heating to the cyclization and halogenation steps in the synthesis of the target molecule could offer considerable advantages over conventional heating methods.

Catalysis:

The use of catalysts, particularly those that are efficient, recyclable, and based on abundant metals, is a cornerstone of green chemistry. Iron-catalyzed reactions, for example, are attractive due to the low cost and low toxicity of iron nih.govresearchgate.net. Biocatalysis, using enzymes for specific transformations, represents another green approach. Enzymatic halogenation of indoles and azaindoles using halogenase enzymes offers excellent regioselectivity under mild, aqueous conditions, avoiding the use of hazardous halogenating agents nih.govresearchgate.net. Exploring enzymatic halogenation for the final steps of the this compound synthesis could be a highly sustainable strategy.

Atom Economy and Waste Reduction:

Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a key green chemistry principle. Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, can improve atom economy and reduce waste. For example, an oxone-mediated cascade reaction has been developed for the synthesis of hydroxyl-containing oxindoles rsc.org. While a direct tandem synthesis for this compound may be challenging, designing the synthetic sequence to minimize the number of steps and purification procedures will contribute to a greener process.

The following table summarizes green chemistry approaches applicable to the synthesis of aza-oxindole derivatives.

| Green Chemistry Principle | Application in Aza-oxindole Synthesis | Potential Benefit for this compound Synthesis |

| Use of Green Solvents | Synthesis in water or polyethylene glycol (PEG) sjp.ac.lksjp.ac.lkoup.com. | Reduced use of volatile and toxic organic solvents. |

| Alternative Energy Sources | Microwave-assisted synthesis for cyclization and other steps ajgreenchem.comnih.govresearchgate.net. | Faster reactions, higher yields, and energy efficiency. |

| Catalysis | Use of iron catalysts or biocatalysts (halogenases) nih.govresearchgate.netnih.govresearchgate.net. | Avoidance of precious metal catalysts and hazardous reagents. |

| Atom Economy | Tandem reactions and one-pot procedures rsc.org. | Reduced waste generation and fewer synthetic steps. |

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Advanced Chemical Transformations and Derivatizations of 7 Bromo 6 Chloro 5 Aza 2 Oxindole

Cross-Coupling Reactions at Halogenated Sites (C-7 and C-6)

The carbon-bromine (C-Br) bond at the C-7 position and the carbon-chlorine (C-Cl) bond at the C-6 position are prime targets for palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this starting material. Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for selective functionalization at the C-7 position under carefully controlled conditions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron species with a halide. nih.govmdpi.com For substrates like 7-bromo-6-chloro-5-aza-2-oxindole, which contain an unprotected N-H group on the heterocyclic ring, standard Suzuki-Miyaura protocols can sometimes be inefficient. nih.gov However, the development of specialized palladium precatalysts has enabled the effective coupling of a broad range of nitrogen-rich heterocycles, including aza-oxindoles, under mild conditions. nih.gov

These reactions typically involve treating the halo-azaoxindole with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the halogenated positions. The higher reactivity of the C-Br bond often permits selective coupling at C-7.

Table 1: Typical Components for Suzuki-Miyaura Coupling of Halo-azaoxindoles

| Component | Role | Examples |

|---|---|---|

| Palladium Catalyst | Facilitates oxidative addition and reductive elimination | Palladium(II) acetate (B1210297) with ligands (e.g., SPhos, XPhos), Palladium precatalysts nih.gov |

| Organoboron Reagent | Source of the new carbon fragment | Phenylboronic acid, 4-methoxyphenylboronic acid, various aryl/heteroaryl boronic esters nih.gov |

| Base | Activates the organoboron species | Potassium phosphate (B84403) (K₃PO₄), Potassium carbonate (K₂CO₃) nih.gov |

| Solvent | Reaction medium | Dioxane/Water mixtures, Tetrahydrofuran (THF) nih.gov |

Research has demonstrated that Suzuki-Miyaura couplings on similar unprotected azaindole halides can proceed in good to excellent yields, highlighting the utility of this method for derivatizing the this compound core. nih.gov

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides. organic-chemistry.org This reaction involves the coupling of a terminal alkyne with the halide, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.org This transformation is highly valuable for creating rigid, linear extensions from the aza-oxindole core, which can be used in materials science or as precursors for further cyclization reactions.

For this compound, this reaction would proceed by treating the substrate with a terminal alkyne, such as phenylacetylene (B144264) or propargyl alcohol. The reaction conditions must be carefully optimized for complex heterocyclic substrates to achieve high yields and avoid side reactions. researchgate.net

Table 2: General Reaction Components for Sonogashira Coupling

| Component | Function | Common Reagents |

|---|---|---|

| Aryl Halide | Electrophilic partner | This compound |

| Terminal Alkyne | Nucleophilic partner | Phenylacetylene, 1-hexyne, propargyl alcohol |

| Palladium Catalyst | Primary catalyst for the cross-coupling cycle | Tetrakis(triphenylphosphine)palladium(0), Bis(triphenylphosphine)palladium(II) dichloride |

| Copper(I) Co-catalyst | Facilitates alkyne activation | Copper(I) iodide (CuI) organic-chemistry.org |

| Base | Neutralizes HX byproduct and facilitates catalyst turnover | Triethylamine (TEA), Diisopropylamine (DIPA) organic-chemistry.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. snnu.edu.cn This reaction is instrumental for synthesizing aryl amines from aryl halides. In the context of this compound, this method allows for the introduction of a wide range of primary and secondary amines at the C-7 or C-6 positions.

Studies on related halo-7-azaindoles have shown that these couplings are highly effective and can be performed with a variety of amine partners, including aliphatic, aromatic, and heteroaromatic amines. nih.gov A key finding in these systems is the high selectivity for reaction at the bromo-substituted position (C-7) over the chloro-substituted position (C-6), allowing for predictable and controlled functionalization. nih.gov The use of specific palladium precatalysts and strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) is often crucial for success, especially with unprotected N-H substrates. nih.gov

Table 3: Reagents for Buchwald-Hartwig Amination of Halo-azaoxindoles

| Reagent Type | Role | Examples |

|---|---|---|

| Amine | Nitrogen nucleophile | Morpholine, Piperidine (B6355638), Aniline, various secondary amines nih.gov |

| Palladium Source | Catalyst | Palladium(II) acetate, specialized palladium precatalysts nih.gov |

| Ligand | Stabilizes and activates the palladium catalyst | Buchwald ligands (e.g., XPhos, SPhos), Josiphos ligands |

| Base | Deprotonates the amine and facilitates reductive elimination | LiHMDS, Sodium tert-butoxide (NaOtBu) nih.gov |

While the Suzuki-Miyaura coupling is frequently employed, the Negishi and Stille reactions represent powerful alternative strategies for C-C bond formation. mdpi.com

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. These reagents are often more reactive than their organoboron counterparts, which can be advantageous for less reactive aryl chlorides.

The Stille coupling employs an organotin (stannane) reagent. A significant advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups, though the toxicity of tin byproducts is a notable drawback.

Both methods proceed via a palladium-catalyzed cycle similar to the Suzuki reaction and are theoretically applicable to the functionalization of this compound at both the C-7 and C-6 positions. mdpi.com These reactions provide complementary reactivity and substrate scope for synthesizing complex derivatives.

Functionalization of the Oxindole (B195798) Nitrogen Atom (N-1)

The nitrogen atom at the 1-position of the oxindole ring (N-1) possesses an acidic proton and serves as a key site for introducing substituents. Functionalization at this position can significantly alter the molecule's steric and electronic properties.

N-alkylation and N-acylation are fundamental transformations for modifying the N-1 position. These reactions typically involve deprotonation of the N-H group with a suitable base, followed by reaction with an electrophile.

Alkylation introduces an alkyl group onto the nitrogen atom. This is commonly achieved by treating the aza-oxindole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. nih.govnih.govresearchgate.net The choice of base is critical and can range from milder carbonates to strong bases like sodium hydroxide (B78521) or butyllithium, depending on the reactivity of the alkylating agent. nih.govnih.gov

Acylation involves the introduction of an acyl group (R-C=O) and is typically performed using an acyl chloride or anhydride. This reaction is also base-mediated and results in the formation of an N-acyl aza-oxindole derivative.

Table 4: Reagents for N-1 Functionalization

| Reaction Type | Electrophile | Base | Resulting Group |

|---|---|---|---|

| Alkylation | Methyl iodide, Benzyl bromide, Allyl bromide researchgate.net | Sodium hydroxide (NaOH), Butyllithium (BuLi) nih.govnih.gov | N-Methyl, N-Benzyl, N-Allyl |

| Acylation | Acetyl chloride, Benzoyl chloride | Triethylamine (TEA), Pyridine (B92270) | N-Acetyl, N-Benzoyl |

These modifications at the N-1 position are crucial for modulating the biological activity and physicochemical properties of the resulting compounds.

Formation of N-Linked Heterocyclic Moieties

The lactam nitrogen (N-1) of the this compound core serves as a key handle for introducing a wide range of substituents, including various heterocyclic moieties. This is typically achieved through N-alkylation or N-arylation reactions.

Standard N-alkylation can be performed by treating the aza-oxindole with a suitable alkyl halide in the presence of a base. The base deprotonates the N-H group, generating a nucleophilic anion that subsequently attacks the electrophilic alkyl halide in an SN2 reaction. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. nih.govacs.org

For the introduction of N-aryl and N-heteroaryl groups, modern cross-coupling methodologies are paramount. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a particularly powerful tool for this transformation. wikipedia.orglibretexts.org This reaction allows for the formation of C-N bonds between the aza-oxindole nitrogen and aryl or heteroaryl halides. snnu.edu.cnorganic-chemistry.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the deprotonated aza-oxindole, and subsequent reductive elimination to yield the N-arylated product and regenerate the catalyst. wikipedia.org The reaction typically requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base.

The selection of the ligand is critical and several "generations" of phosphine ligands have been developed to improve the scope and efficiency of this reaction, including bulky, electron-rich phosphines that facilitate the coupling of even challenging substrates like aryl chlorides. snnu.edu.cnorganic-chemistry.org

Table 1: Potential Conditions for N-Arylation of this compound This table is illustrative, based on general Buchwald-Hartwig conditions.

| Component | Example Reagents/Conditions | Role in Reaction | Reference |

|---|---|---|---|

| Aryl Halide | 4-Bromotoluene, 2-Chloropyridine (B119429) | Source of the N-linked aryl/heterocyclic moiety. | wikipedia.org |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor. | organic-chemistry.org |

| Ligand | XPhos, RuPhos, P(t-Bu)₃ | Stabilizes the palladium center and facilitates the catalytic cycle. | snnu.edu.cn |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the aza-oxindole N-H. | organic-chemistry.org |

| Solvent | Toluene, Dioxane, THF | Reaction medium. | libretexts.org |

Modifications at the Carbonyl Group (C-2) and Adjacent Positions

Reduction Reactions and Subsequent Derivatization

The C-2 carbonyl group, being part of a lactam (a cyclic amide), exhibits characteristic reactivity towards reducing agents. Its reduction can lead to either a 2-hydroxy-azaindoline or a fully reduced azaindoline, depending on the reagent's strength.

Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally effective for reducing aldehydes and ketones but are typically not reactive enough to reduce amides or esters. masterorganicchemistry.comlibretexts.org Therefore, treatment of this compound with NaBH₄ is not expected to affect the C-2 carbonyl.

In contrast, powerful hydride sources like lithium aluminum hydride (LiAlH₄) are capable of reducing amides, esters, and carboxylic acids to the corresponding alcohols or amines. masterorganicchemistry.comorganic-chemistry.org The reaction of the aza-oxindole with LiAlH₄ would involve the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. libretexts.orgyoutube.com The resulting tetrahedral intermediate would then undergo further reduction to furnish the corresponding 7-bromo-6-chloro-5-azaindoline (a cyclic amine). This transformation provides access to a new class of derivatives based on the saturated azaindoline core. The resulting secondary amine can be further functionalized through reactions such as alkylation, acylation, or arylation.

Condensation Reactions at C-3

The C-3 position of the oxindole ring is an active methylene (B1212753) group, flanked by the carbonyl group and the aromatic system, making its protons acidic and amenable to deprotonation by a base. The resulting enolate is a key intermediate for forming new carbon-carbon bonds at this position.

A prominent reaction at this site is the Knoevenagel condensation. wikipedia.org This reaction involves the base-catalyzed condensation of the C-3 methylene with an aldehyde or ketone. researchgate.net The reaction proceeds via the formation of the C-3 enolate, which acts as a nucleophile, attacking the carbonyl of the aldehyde/ketone partner. This is followed by a dehydration step to yield a thermodynamically stable C-3-ylidene derivative, characterized by a new exocyclic double bond at the C-3 position. wikipedia.orgnih.gov This transformation is widely used to append various substituted aromatic or aliphatic groups onto the oxindole scaffold. The reaction is often catalyzed by a weak base such as piperidine or pyrrolidine. nih.gov

Table 2: Representative Aldehydes for Knoevenagel Condensation at C-3 Based on analogous reactions with related oxindole systems.

| Aldehyde Reactant | Expected Product Structure | Reference |

|---|---|---|

| Benzaldehyde | (Z)-7-Bromo-3-benzylidene-6-chloro-5-aza-1,3-dihydro-2H-indol-2-one | researchgate.net |

| 4-Methoxybenzaldehyde | (Z)-7-Bromo-6-chloro-3-(4-methoxybenzylidene)-5-aza-1,3-dihydro-2H-indol-2-one | wikipedia.org |

| Pyridine-4-carboxaldehyde | (Z)-7-Bromo-6-chloro-3-(pyridin-4-ylmethylene)-5-aza-1,3-dihydro-2H-indol-2-one | nih.gov |

| 2-Thiophenecarboxaldehyde | (Z)-7-Bromo-6-chloro-3-(thiophen-2-ylmethylene)-5-aza-1,3-dihydro-2H-indol-2-one | researchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of the 5-aza-2-oxindole core is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic character strongly dictates its substitution patterns. Electrophilic Aromatic Substitution (EAS), which requires an electron-rich aromatic ring to attack an electrophile, is generally disfavored on pyridines unless strong electron-donating groups are present. The fused lactam ring and the two halogen substituents (bromo and chloro) are electron-withdrawing, further deactivating the ring towards EAS.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor ring carbon bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity. masterorganicchemistry.com

In this compound, both the C-6 and C-7 positions bear halogen atoms, which can act as leaving groups. The regioselectivity of SNAr on pyridines is well-established: attack is strongly favored at positions ortho and para to the ring nitrogen, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com In this molecule, the C-6 position is ortho to the ring nitrogen (N-5), while the C-7 position is meta. Therefore, nucleophilic attack is predicted to occur preferentially at the C-6 position, leading to the displacement of the chloride. While bromide is sometimes a better leaving group than chloride, the electronic activation provided by the ortho nitrogen is the dominant factor controlling the regioselectivity. stackexchange.comnih.gov

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound necessitates a careful consideration of chemo- and regioselectivity when planning synthetic transformations. The outcome of a reaction is highly dependent on the chosen reagents and conditions, which can be tuned to target a specific functional group.

Key Competing Reactive Sites:

N-H vs. C-3-H: The acidity of the N-H proton is generally greater than that of the C-3 methylene protons. Strong, non-nucleophilic bases like NaH or NaOt-Bu will preferentially deprotonate the nitrogen, paving the way for N-alkylation or N-arylation. organic-chemistry.org Weaker amine bases, like piperidine, are often sufficient to catalyze C-3 condensation reactions without significantly affecting the N-H bond. wikipedia.org

C-3 Methylene vs. Pyridine Ring: Functionalization at the C-3 position via enolate chemistry typically occurs under basic conditions. In contrast, SNAr on the pyridine ring involves a nucleophile attacking the ring directly, often under neutral or basic conditions, but the required conditions (e.g., temperature, nucleophile strength) can be distinct from those for C-3 condensation.

C-6 (Chloro) vs. C-7 (Bromo): As discussed under SNAr (Section 3.4), regioselectivity on the pyridine ring is governed by electronics. The C-6 position is electronically activated by the adjacent nitrogen atom, making the chloride at this position more susceptible to nucleophilic displacement than the bromide at the electronically less-favored C-7 position. stackexchange.com

Carbonyl Reduction vs. Other Transformations: The reduction of the C-2 lactam requires very powerful and specific reducing agents like LiAlH₄. organic-chemistry.org These harsh conditions would likely reduce other functionalities if present (e.g., an ester group on a C-3 substituent). Most other transformations, such as N-arylation or C-3 condensation, are performed under conditions that leave the robust lactam carbonyl untouched.

By judiciously selecting reagents and reaction pathways, chemists can selectively manipulate this complex scaffold to build a diverse library of compounds.

Table 3: Summary of Reactive Sites and Selective Transformations

| Reactive Site | Type of Reaction | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| N-1 Amide (N-H) | N-Alkylation / N-Arylation | Base (NaH, K₂CO₃) + R-X / Pd-catalyzed coupling | acs.orgorganic-chemistry.org |

| C-2 Carbonyl | Reduction (to Amine) | Strong reducing agents (e.g., LiAlH₄) | masterorganicchemistry.comorganic-chemistry.org |

| C-3 Methylene (CH₂) | Knoevenagel Condensation | Aldehyde/Ketone + Weak Base (Piperidine) | wikipedia.orgresearchgate.net |

| C-6 Chloro | Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., NaOMe, R₂NH), Heat | masterorganicchemistry.comstackexchange.com |

| C-7 Bromo | Less reactive to SNAr | Generally unreactive under SNAr conditions due to electronic effects. | stackexchange.com |

No Published Computational and Theoretical Investigations Found for this compound

Following a comprehensive search of available scientific literature and databases, no specific computational and theoretical investigation studies focusing on the chemical compound This compound were identified. As a result, the detailed article requested, structured around quantum chemical calculations and molecular dynamics simulations for this particular molecule, cannot be generated at this time.

While computational studies, including Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis, are common for characterizing novel chemical entities, it appears that this compound has not yet been the subject of such detailed theoretical examination in the public domain. Similarly, no data from molecular dynamics simulations to understand its conformational landscape or the influence of solvents could be retrieved.

Without any foundational research data, it is impossible to provide scientifically accurate information for the requested sections and subsections, including:

Computational and Theoretical Investigations of 7 Bromo 6 Chloro 5 Aza 2 Oxindole

Conformational Analysis and Molecular Dynamics Simulations

Solvent Effects on Molecular Conformation

Therefore, the generation of an article with detailed research findings and data tables on the computational and theoretical investigations of 7-Bromo-6-chloro-5-aza-2-oxindole is not feasible. Further research would be required to be conducted and published by the scientific community before such an analysis could be compiled.

Prediction of Spectroscopic Signatures for Characterization

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting the spectroscopic properties of molecules. These predictions are vital for the experimental characterization of newly synthesized compounds, allowing for the assignment of complex spectra and the confirmation of the desired chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. Theoretical calculations of NMR parameters, such as chemical shifts (δ) and coupling constants (J), can provide a highly detailed picture of the electronic environment of each nucleus within the this compound molecule.

The chemical shifts in the ¹H and ¹³C NMR spectra of this compound are significantly influenced by the electronic effects of the substituents on the aza-2-oxindole core. The nitrogen atom in the 5-position, along with the chlorine at position 6 and the bromine at position 7, are all electron-withdrawing groups. These groups tend to deshield the nearby protons and carbons, leading to downfield shifts in the NMR spectrum.

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate predictions of these chemical shifts. For instance, the proton on the nitrogen of the lactam ring (N-H) is expected to appear as a broad singlet at a relatively high chemical shift due to its acidic nature and the presence of adjacent electron-withdrawing functionalities. The protons on the methylene (B1212753) group (CH₂) at the 3-position would likely exhibit geminal coupling.

The aromatic proton at the 4-position is anticipated to be significantly deshielded due to the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing nature of the pyridine (B92270) ring nitrogen. The ¹³C chemical shifts would similarly be affected, with the carbonyl carbon (C=O) appearing at a characteristic downfield position. The carbons bearing the halogen atoms (C6 and C7) will also show distinct shifts influenced by the heavy atom effect and the electronegativity of the halogens.

Theoretical predictions of spin-spin coupling constants provide further structural insights. For example, the coupling between the aromatic proton and adjacent nuclei can help confirm its position on the ring. While precise computational prediction of coupling constants can be challenging, the trends and relative magnitudes are often well-reproduced.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 10.5 - 11.5 | - |

| C2 | - | 175 - 180 |

| C3 | - | 35 - 40 |

| H3 (x2) | 3.5 - 4.0 | - |

| C3a | - | 125 - 130 |

| C4 | - | 120 - 125 |

| H4 | 7.5 - 8.0 | - |

| C5a | - | 145 - 150 |

| C6 | - | 130 - 135 |

| C7 | - | 115 - 120 |

| C7a | - | 140 - 145 |

Note: These are estimated values based on DFT calculations of similar heterocyclic systems and the known effects of substituents. Actual experimental values may vary.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound, providing a unique fingerprint. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra. nih.gov

For this compound, several key vibrational modes are expected. The N-H stretching vibration of the lactam group is typically observed in the range of 3100-3300 cm⁻¹. The C=O stretching frequency of the lactam is a strong, characteristic band usually found between 1680 and 1720 cm⁻¹. The presence of the electron-withdrawing aza-group and halogens may slightly shift this frequency.

The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H stretching of the CH₂ group will appear just below 3000 cm⁻¹. The C-C and C-N stretching vibrations within the heterocyclic ring system will give rise to a complex set of bands in the 1400-1600 cm⁻¹ region. nih.gov

The vibrations involving the halogen substituents are found at lower frequencies. The C-Cl stretching vibration is typically in the 700-800 cm⁻¹ range, while the C-Br stretching vibration is expected at an even lower frequency, generally between 500 and 600 cm⁻¹. These bands can be useful for confirming the presence of the halogen atoms in the molecule.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3100 - 3300 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium to Weak |

| C=O Stretch | 1680 - 1720 | Strong |

| Aromatic Ring Stretch | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | 700 - 800 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

Note: These predictions are based on DFT calculations of related halogenated and nitrogen-containing heterocyclic compounds. Scaling factors are often applied to theoretical frequencies to improve agreement with experimental data. nih.gov

In Silico Modeling of Molecular Interactions for Scaffold Design

The this compound scaffold holds significant potential for applications in drug discovery, particularly as an inhibitor of protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. nih.govnih.gov In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for exploring the potential interactions of this scaffold with biological targets and for guiding the design of new, more potent and selective inhibitors. nih.govnih.gov

The oxindole (B195798) core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The lactam group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are crucial for anchoring the molecule within the active site of a protein.

The introduction of a nitrogen atom at the 5-position (aza-substitution) can modulate the electronic properties of the ring system and provide an additional site for hydrogen bonding interactions. The chloro and bromo substituents at positions 6 and 7, respectively, are particularly interesting from a drug design perspective. These halogen atoms can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site on the protein, such as a backbone carbonyl oxygen or the side chain of a serine, threonine, or tyrosine residue. Halogen bonds can significantly contribute to the binding affinity and selectivity of a ligand.

Molecular dynamics simulations can further refine the understanding of these interactions by simulating the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations can provide insights into the stability of the binding mode, the role of water molecules in mediating interactions, and the conformational changes that may occur upon ligand binding.

By leveraging these in silico modeling techniques, medicinal chemists can rationally design modifications to the this compound scaffold to optimize its interactions with a specific target, thereby improving its potency, selectivity, and pharmacokinetic properties. This computational-driven approach accelerates the drug discovery process and increases the likelihood of developing successful therapeutic agents.

Future Directions and Emerging Research Avenues for 7 Bromo 6 Chloro 5 Aza 2 Oxindole Chemistry

Exploration of Unconventional Synthetic Pathways and Tandem Reactions

The synthesis of complex molecular frameworks like 7-Bromo-6-chloro-5-aza-2-oxindole can be significantly streamlined through the exploration of unconventional synthetic pathways and tandem reactions. Tandem reactions, also known as domino or cascade reactions, offer an elegant approach to building molecular complexity in a single step, thereby increasing efficiency and reducing waste.

Future research is likely to focus on developing novel tandem sequences for the construction of the this compound core. Drawing inspiration from established methodologies for related aza-oxindole systems, potential strategies could involve:

Aza-Michael/Michael Cyclization Cascades: This powerful reaction sequence could be employed to construct the piperidinone ring fused to the oxindole (B195798) core. Researchers may explore the use of bifunctional organocatalysts to facilitate a highly enantioselective synthesis of spiro-oxindole piperidin-2-one derivatives, a strategy that has proven successful for analogous systems. acs.org

Truce-Smiles Rearrangement: The base-promoted Truce-Smiles rearrangement offers another promising avenue for the synthesis of aza-oxindoles. researchgate.netrsc.org Investigating the applicability of this rearrangement to appropriately substituted precursors could provide a novel and efficient route to the this compound scaffold.

Radical Cyclizations: Tin-free radical cyclizations have been successfully utilized for the synthesis of 7-azaoxindoles. acs.org Future work could adapt these methods to precursors bearing the requisite bromo and chloro substituents to forge the this compound structure.

These approaches, by combining multiple bond-forming events in a single operation, hold the promise of more atom-economical and environmentally benign syntheses.

Development of New Catalytic Systems for Highly Selective Derivatization

The presence of multiple reactive sites on the this compound core, including the aromatic ring, the lactam nitrogen, and the C3 position, necessitates the development of highly selective catalytic systems for its derivatization. Future research will likely focus on catalysts that can precisely target a specific position for functionalization, enabling the creation of diverse libraries of analogs.

Key areas of development include:

Metal-Catalyzed Cross-Coupling Reactions: Advances in metal-catalyzed cross-coupling reactions will be instrumental in the functionalization of the this compound skeleton. rsc.orgnih.govmdpi.comrsc.org Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce a variety of substituents at the bromine- and chlorine-bearing positions, although the different reactivities of the C-Br and C-Cl bonds would need to be carefully considered for selective transformations. acs.org

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Chiral organocatalysts, such as thioureas and squaramides, could be developed to control the stereochemistry of reactions at the C3 position of the oxindole ring, leading to the synthesis of enantiomerically pure derivatives. acs.orgresearchgate.net

Photoredox Catalysis: This rapidly evolving field utilizes visible light to initiate chemical transformations. Photoredox catalysis could enable novel, mild, and highly selective functionalizations of the this compound core that are not achievable through traditional thermal methods.

The development of these catalytic systems will be crucial for unlocking the full synthetic potential of this scaffold and for generating derivatives with tailored properties.

Innovative Applications in Bioorthogonal Chemistry and Chemical Probes

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The unique structural features of this compound make it a potential candidate for the development of innovative chemical probes and for applications in bioorthogonal chemistry.

Future research in this area could explore:

Development of "Clickable" Aza-Oxindoles: The introduction of functional groups amenable to bioorthogonal "click" chemistry, such as azides or alkynes, onto the this compound scaffold would enable its conjugation to biomolecules. nih.gov This could be achieved through the catalytic derivatization strategies discussed in the previous section.

Fluorescent Probes: The aza-oxindole core, when appropriately functionalized, may exhibit interesting photophysical properties. Research could focus on designing and synthesizing derivatives of this compound that act as fluorescent probes for specific biological targets or processes.

Photoaffinity Labeling: The inherent reactivity of the halogenated aromatic ring could be exploited for photoaffinity labeling studies to identify the protein targets of bioactive derivatives.

By harnessing the principles of bioorthogonal chemistry, researchers can develop powerful tools to study biological systems and to potentially develop new diagnostic and therapeutic agents based on the this compound scaffold.

Integration of Machine Learning and Artificial Intelligence for Predictive Reactivity and Derivative Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. For this compound, these computational tools can be leveraged to accelerate the research and development process.

Emerging applications in this domain include:

Predictive Reactivity Models: ML algorithms can be trained on existing reaction data for aza-oxindoles and related heterocycles to predict the outcome and optimal conditions for new reactions involving this compound. This can significantly reduce the number of experiments required to develop new synthetic routes and functionalization strategies.

De Novo Design of Derivatives: AI-powered platforms can be used to design novel derivatives of this compound with desired properties. nih.govresearchgate.net By learning from large datasets of chemical structures and their biological activities, these algorithms can propose new molecules with a high probability of being active against a specific biological target.

Virtual Screening and Docking Studies: Computational methods such as molecular docking can be used to predict the binding affinity of designed derivatives to their target proteins. nih.gov This allows for the prioritization of compounds for synthesis and biological evaluation, making the drug discovery process more efficient.

The synergy between experimental chemistry and computational modeling will be a key driver of innovation in the field of this compound chemistry.

Expanding the Chemical Space of Aza-Oxindole Architectures through Novel Functionalization Strategies

Expanding the chemical space of aza-oxindole architectures is crucial for discovering new compounds with unique properties and biological activities. For this compound, this involves exploring novel functionalization strategies that go beyond simple substitutions.

Future research will likely focus on:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical method for modifying complex molecules. rsc.orgnih.gov Developing methods for the selective C-H functionalization of the aza-oxindole core would open up new avenues for derivatization without the need for pre-installed functional groups.

Spirocyclization Reactions: The creation of spirocyclic aza-oxindoles, where the C3 position is part of a new ring system, can lead to compounds with unique three-dimensional shapes and potentially enhanced biological activity. acs.orgnih.gov Future work could focus on developing novel spirocyclization reactions starting from this compound.

Ring-Distortion Strategies: Exploring reactions that modify the core aza-oxindole ring system itself, such as ring expansions or contractions, could lead to the discovery of entirely new heterocyclic scaffolds with novel properties.

By pushing the boundaries of chemical synthesis and exploring these novel functionalization strategies, researchers can significantly expand the chemical space around the this compound core, paving the way for the discovery of new materials and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-6-chloro-5-aza-2-oxindole, and how can purity be validated?

- Synthesis : A common approach involves halogenation and cyclization of precursor indole derivatives. For example, bromination at the 7-position and chlorination at the 6-position can be achieved using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively, under controlled temperatures (0–25°C) .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) are critical. Melting point analysis (e.g., 179–181°C for analogous compounds) and infrared (IR) spectroscopy can confirm structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

- Core Techniques :

- NMR Spectroscopy : Assigns proton and carbon environments, confirming substitution patterns.

- Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS for [M+H]+ ions).

- X-ray Diffraction (XRD) : Resolves crystal structures (refer to CCDC databases for analogous compounds like CCDC-2191474) .

Q. How should researchers handle stability issues during storage?

- Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or photolysis. Pre-purge storage containers to minimize oxidation .

Q. What solvents are optimal for solubility testing?

- Polar aprotic solvents (DMSO, DMF) are preferred due to the compound’s aromatic and halogenated nature. For low solubility, sonication at 40–50°C or co-solvent systems (e.g., DMSO:water 1:1) can enhance dissolution .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

- Use isotopic labeling (e.g., deuterated solvents) in kinetic studies to track intermediates. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic substitution pathways at the 5-aza position .

- Example : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (80–100°C) to optimize cross-coupling yields .

Q. How should contradictory data on reaction yields be resolved?

- Case Study : Discrepancies in bromination efficiency may arise from trace moisture. Implement rigorous drying protocols (molecular sieves, anhydrous solvents) and monitor reaction progress via thin-layer chromatography (TLC) .

- Statistical tools (e.g., ANOVA) can identify variables (temperature, catalyst loading) affecting reproducibility .

Q. What computational methods predict the reactivity of this compound in drug discovery?

- Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., kinase inhibitors). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., Cl/Br electronegativity) with bioactivity .

Q. How can synthetic routes be optimized for scalability and green chemistry compliance?

- Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethanol. Catalytic systems (e.g., TEMPO/O₂) reduce stoichiometric reagent waste. Process Analytical Technology (PAT) monitors real-time reaction parameters .

Q. What strategies validate biological activity in vitro?

- Assay Design :

- Enzyme Inhibition : Dose-response curves (IC₅₀) against target enzymes (e.g., kinases).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations.

- Control experiments with unsubstituted oxindole derivatives isolate the impact of halogen/aza groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.